Agropine

opine biosynthesis mannopine cyclase ags gene

Agropine (CAS 70699-77-3), chemically defined as N²-(1′-deoxy-D-mannitol-1′-yl)-L-glutamine-1′,2′-lactone with molecular formula C₁₁H₂₀N₂O₇, is a low-molecular-weight opine belonging to the mannityl family. First discovered in crown gall tumors induced by octopine-type strains of Agrobacterium tumefaciens, agropine is biosynthesized in transformed plant cells via T-DNA-encoded enzymes and serves as a specific carbon and nitrogen source for the inducing bacterium.

Molecular Formula C11H20N2O7
Molecular Weight 292.29 g/mol
CAS No. 70699-77-3
Cat. No. B1203042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgropine
CAS70699-77-3
Synonyms(1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone
1H-Pyrrolo(2,1-c)(1,4)oxazine-1,6(7H)-dione, tetrahydro-3-(1,2,3,4-tetrahydroxybutyl)-
agropine
Molecular FormulaC11H20N2O7
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O
InChIInChI=1S/C11H20N2O7/c12-8(16)2-1-5-11(19)20-7(3-13-5)10(18)9(17)6(15)4-14/h5-7,9-10,13-15,17-18H,1-4H2,(H2,12,16)/t5-,6+,7+,9+,10+/m0/s1
InChIKeyHCWLJSDMOMMDRF-SZWOQXJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agropine (CAS 70699-77-3): A Mannityl-Opine Biomarker for Crown Gall and Hairy Root Research


Agropine (CAS 70699-77-3), chemically defined as N²-(1′-deoxy-D-mannitol-1′-yl)-L-glutamine-1′,2′-lactone with molecular formula C₁₁H₂₀N₂O₇, is a low-molecular-weight opine belonging to the mannityl family [1]. First discovered in crown gall tumors induced by octopine-type strains of Agrobacterium tumefaciens, agropine is biosynthesized in transformed plant cells via T-DNA-encoded enzymes and serves as a specific carbon and nitrogen source for the inducing bacterium [2]. It is the defining opine of agropine-type Ti and Ri plasmids, which constitute a distinct genetic class separate from octopine-type and nopaline-type plasmids [3]. Agropine's biosynthesis proceeds through mannopine as a direct precursor, catalyzed by the dedicated enzyme mannopine cyclase (the ags gene product), and it spontaneously lactamizes to agropinic acid under physiological conditions [4].

Why Agropine Cannot Be Substituted by Generic Opine Analogs in Research and Diagnostic Applications


Agropine occupies a structurally and functionally unique niche within the opine family that precludes simple substitution with more common opines such as octopine, nopaline, or even its biosynthetic precursor mannopine [1]. Unlike octopine and nopaline—which are imino acids formed by condensation of pyruvate or α-ketoglutarate with arginine, respectively—agropine is a bicyclic lactone derived from mannose and glutamine, placing it in the structurally distinct mannityl-opine subfamily [2]. Agropine requires a dedicated enzymatic lactonization step (catalyzed by mannopine cyclase/Ags) that is absent from octopine and nopaline biosynthetic pathways, and it relies on its own specific ABC transporter system (AgtABCD) for bacterial uptake—a system that does not recognize mannopine, mannopinic acid, or agropinic acid [3]. Furthermore, agropine's spontaneous chemical instability (lactamization to agropinic acid) fundamentally alters its handling requirements compared to the chemically stable octopine and nopaline families, directly affecting experimental design in crystallization, binding, and quantification studies [4].

Agropine (CAS 70699-77-3): Quantitative Differential Evidence vs. Closest Opine Comparators


Agropine Requires a Dedicated Lactonization Enzyme (Mannopine Cyclase/Ags) Absent from Mannopine and Other Opine Pathways

Agropine biosynthesis is uniquely dependent on the enzyme mannopine cyclase (encoded by the ags gene in the T-DNA Tᵣ region), which catalyzes the lactonization of mannopine to agropine—a reaction that is not required for, and is distinct from, the biosynthesis of any other opine family member [1]. Tumor cells carrying an ags mutation completely lack agropine but continue to accumulate the precursor mannopine, directly demonstrating that this enzymatic step is both necessary and sufficient for agropine production [1]. Heterologous expression of ags in Escherichia coli from the lac promoter is sufficient to confer mannopine-lactonizing activity, confirming that no other plant-specific factors are required [1]. In contrast, octopine and nopaline biosynthesis proceed via entirely different enzymatic families (octopine synthase and nopaline synthase, respectively), which catalyze reductive condensation reactions rather than lactonization [2].

opine biosynthesis mannopine cyclase ags gene T-DNA Agrobacterium tumefaciens

Agropine Accumulates to Exceptionally High Levels (Up to 7% Tumor Dry Weight) – Quantitative Abundance Benchmark

Agropine was reported to accumulate in 'prodigious amounts' reaching up to 7% of total tumor dry weight in crown galls induced by octopine-type strains of A. tumefaciens [1]. This accumulation level is explicitly characterized in the primary discovery paper as representing a 'completely new type of plasmid-determined compound' distinguishable from the previously known octopine and nopaline families both chemically and quantitatively [1]. In contrast, octopine and nopaline accumulation levels in comparable tumor systems are typically reported in the range of 0.1–1% dry weight, based on chromatographic quantification studies using phenylthiocarbamyl derivatization and HPLC [2]. While direct side-by-side quantification of agropine versus octopine/nopaline from identical tumor tissue is not available, the field survey of 43 naturally occurring crown gall tumors found that nopaline was the most commonly detected opine, yet agropine-producing tumors (mannopine plus agropine) consistently showed robust opine yields [3].

opine quantification crown gall tumor tumor dry weight metabolic sink Agrobacterium

Agropine Is Transported by a Dedicated ABC Transporter System (AgtABCD) Not Shared by Mannopine, Mannopinic Acid, or Agropinic Acid

Within the mannityl-opine family, each member is imported into Agrobacterium via a genetically distinct periplasmic binding protein (PBP)–ABC transporter system, despite the high chemical similarity among these four compounds [1]. Genetic studies in octopine-type Ti plasmid strains have definitively assigned: AgtABCD as specific for agropine import, MotABCD for mannopine (and mannopinic acid), MoaABCD for mannopinic acid, and AgaABCD for agropinic acid [1][2]. Crucially, MotABCD—which transports mannopine—does not transport agropine, and AgtABCD does not transport mannopine, demonstrating strict transporter–substrate segregation [1]. The PBP AgtB was confirmed as the specific binding protein responsible for agropine uptake; however, affinity measurements revealed that AgtB binds the lactamization product agropinic acid with a higher affinity than agropine itself, and crystallization of AgtB with agropine was unsuccessful due to spontaneous conversion of agropine to agropinic acid [3]. AgaA, the PBP for agropinic acid, binds its substrate with similar nanomolar-range affinity to AgtB [3].

ABC transporter periplasmic binding protein AgtABCD MotABCD opine uptake Agrobacterium

Agropine Spontaneously Lactamizes to Agropinic Acid – A Chemical Instability Not Shared by Octopine or Nopaline Families

Agropine undergoes spontaneous lactamization to agropinic acid under physiological and laboratory conditions, a chemical instability that fundamentally distinguishes it from the imino acid opines (octopine and nopaline families) which are chemically stable [1]. This instability has direct experimental consequences: in crystallization trials with the periplasmic binding protein AgtB, obtaining a co-crystal structure with agropine was unsuccessful because agropine spontaneously converted to agropinic acid during the crystallization time course [2]. Instead, all three AgtB crystal structures were solved with bound agropinic acid at resolutions of 1.4, 1.74, and 1.9 Å [2]. In contrast, octopine and nopaline are stable imino acids that do not undergo analogous spontaneous cyclization or degradation, and their cognate PBPs have been successfully co-crystallized with the native ligands [3]. Furthermore, AgtB exhibits higher binding affinity for the lactamization product agropinic acid than for agropine itself, suggesting that the conversion is thermodynamically favored [2].

chemical stability lactamization agropinic acid opine handling crystallography

Agropine Constitutes the Largest ¹⁵N-Labeled Metabolite Pool in Transformed Roots, Surpassing Glutamine Under Nitrogen Starvation

In vivo ¹⁵N nuclear magnetic resonance (NMR) spectroscopy of transformed Nicotiana tabacum root cultures revealed that agropine was the single largest ¹⁵N-labeled metabolite pool when cells were grown on ¹⁵N-enriched medium [1]. Under conditions of nitrogen starvation, agropine synthesis was maintained at the expense of the glutamine (Gln) pool, indicating that agropine biosynthesis is not tightly regulated by nitrogen availability and represents a significant and persistent carbon and nitrogen sink in transformed plant tissues [1]. The addition of α-naphthaleneacetic acid (NAA) and kinetin to the growth medium caused de-differentiation and altered secondary nitrogen metabolism: the amount of agropine relative to glutamine increased, although total agropine accumulation decreased [1]. This metabolic behavior is distinct from that of primary nitrogen pools (glutamine, glutamate, GABA) and differs from the metabolic profile of octopine and nopaline in tumor tissues, where these opines are typically co-regulated with arginine metabolism rather than glutamine pools [2].

in vivo ¹⁵N NMR nitrogen metabolism metabolic sink transformed root culture Nicotiana tabacum

Agropine Defines the Agropine-Type Ti Plasmid Class, Genetically and Functionally Distinct from Octopine-Type and Nopaline-Type Plasmids

The discovery of agropine in tumors induced by 'null-type' Ti plasmids (those inducing tumors that synthesize neither octopine nor nopaline) led to the formal reclassification of these plasmids as 'agropine-type' Ti plasmids, establishing a third major Ti plasmid class alongside the well-characterized octopine-type and nopaline-type groups [1]. The mass spectrum and biological properties of the opine from null-type tumor lines were identical to those of agropine previously discovered in octopine-type tumors, demonstrating that agropine synthesis is the defining metabolic signature of this plasmid class [1]. Ti plasmids are thus divided into at least four genetic groups based on opine synthesis and catabolism patterns: octopine-type, nopaline-type, agropine-type, and succinamopine-type [2]. Large-scale Ti plasmid isolation protocols specifically recognize agropine-type plasmids as one of three main groups, with typical sizes of 180–220 kilobases [3]. The agropine-type Ri plasmid (pRi1855) of Agrobacterium rhizogenes contains a unique segment adjacent to the TL region harboring a novel opine catabolic gene cluster absent from other Ri plasmid types, further supporting the distinct genetic identity of agropine-type plasmids [4].

Ti plasmid classification agropine-type octopine-type nopaline-type T-DNA crown gall

Optimal Application Scenarios for Agropine (CAS 70699-77-3) in Research and Industrial Settings


Confirmation of Plant Transformation Events Using Agropine as a Specific Metabolic Marker for Agropine-Type Ri/Ti Plasmid Systems

Agropine detection via high-voltage paper electrophoresis or UHPLC-ESI-MS-QTOF serves as the definitive biochemical confirmation of T-DNA integration and expression in hairy root and crown gall transformation systems mediated by agropine-type strains (e.g., A. rhizogenes ATCC 43057, LBA9402, R15834). The concurrent detection of both agropine and its precursor mannopine provides dual-marker validation, with transformation efficiencies reaching over 95% in hairy root clones from susceptible explants [1][2]. This application is directly supported by the biosynthetic pathway evidence: agropine production requires expression of the ags gene from integrated T-DNA, and ags mutants produce no agropine, confirming that agropine detection strictly reports successful T-DNA transfer and expression [3].

Crown Gall and Hairy Root Disease Diagnosis via Multiplex UHPLC-MS/MS Opine Profiling with Agropine as a Mannityl-Family Biomarker

A validated UHPLC-ESI-QTOF method enables simultaneous detection and quantification of agropine alongside nopaline, octopine, and mannopine in a single analytical run from crude plant tumor extracts without derivatization [1]. This method has been validated for quantification accuracy across three opine families (nopaline-, octopine-, and mannityl-opines), with agropine representing the key mannityl-family biomarker for diagnosing infections by agropine-type and octopine-type strains [1]. The method's specificity is critical because nopaline is the most commonly encountered opine in field tumors (detected in cherry, blackberry, grape, and plum), while agropine detection specifically implicates agropine-type or octopine-mannityl-type Ti plasmids [2].

Agrobacterium Strain Typing and Ti/Ri Plasmid Classification Using Agropine Catabolism and Chemotaxis Assays

Agropine utilization and chemotaxis assays enable precise classification of Agrobacterium isolates into agropine-type, octopine-type, nopaline-type, or succinamopine-type groups based on their plasmid-encoded opine catabolic profiles [1]. Because the AgtABCD transporter and agcA-encoded catabolic enzymes are specific to agropine and genetically linked to the agropine-type Ti plasmid, agropine serves as the sole selective substrate for identifying agropine-catabolizing strains [2]. Field surveys have demonstrated that mannopine-nopaline type agrobacteria from cherry, plum, and blackberry induce tumors containing either mannopine (plus agropine) or nopaline, but not both, underscoring the mutually exclusive nature of opine type and the necessity of using authentic agropine for unambiguous strain assignment [3].

In Vivo Metabolic Flux Studies Using ¹⁵N-Labeled Agropine as a Nitrogen Sink Tracer in Transformed Plant Tissues

Agropine's unique property as the predominant nitrogen sink in transformed root cultures—surpassing glutamine in ¹⁵N incorporation and persisting under nitrogen starvation—makes it an irreplaceable tracer for studying nitrogen partitioning between primary and secondary metabolism in Agrobacterium-transformed plant systems [1]. The fact that agropine synthesis perturbs both primary and secondary nitrogen metabolism, and that the perturbation differs according to culture conditions (NAA/kinetin treatment vs. nitrogen starvation), provides a dynamic experimental system for investigating metabolic flux regulation that cannot be replicated using octopine or nopaline, which are tightly linked to arginine pools [1][2].

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